Physical Properties and Lipophilicity Across Cyclobutane Dicarboxylate Regioisomers
While all three regioisomers share the same molecular formula (C₈H₁₂O₄), their physical properties and lipophilicities differ due to their distinct substitution patterns. The 1,3‑isomer exhibits a moderate lipophilicity (XLogP3 0.4), while the 1,1‑isomer is more lipophilic (XLogP3 1) [1][2]. This difference can influence solubility and passive membrane permeability in drug design contexts .
| Evidence Dimension | Lipophilicity (XLogP3) and Density |
|---|---|
| Target Compound Data | XLogP3: 0.4; Density: 1.177±0.06 g/cm³ (20 °C) |
| Comparator Or Baseline | 1,1-isomer (CAS 10224-72-3): XLogP3: 1; Density: 1.118 g/cm³. Diethyl 1,3-isomer (CAS 3779-29-1): Density: 1.05 g/mL. |
| Quantified Difference | ΔXLogP3 = 0.6 (less lipophilic than 1,1-isomer); Density 1.177 g/cm³ (higher than 1,1-isomer, 1.118 g/cm³) |
| Conditions | XLogP3 computed by PubChem 3.0; Density calculated by ACD/Labs V11.02 for target compound and experimental for comparators |
Why This Matters
The lower lipophilicity and higher density of the 1,3‑diester can offer advantages in aqueous solubility and crystal packing, which are critical for purification and formulation in both small‑molecule and polymer syntheses.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 14111075, Dimethyl cyclobutane-1,3-dicarboxylate. Retrieved May 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 7021469, Dimethyl cyclobutane-1,1-dicarboxylate. Retrieved May 2026. View Source
